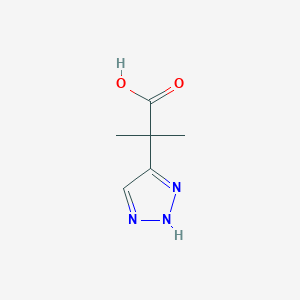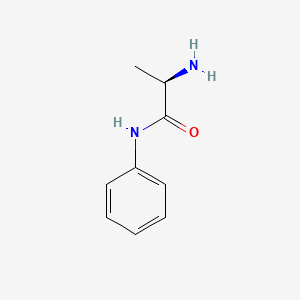![molecular formula C11H22FNO4S B13631821 tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a precursor for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function.
類似化合物との比較
- tert-butylN-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
- tert-butylN-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
- tert-butyl (4,4-difluoropiperidin-3-yl)carbamate
Comparison: Compared to these similar compounds, tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate is unique due to its specific structural arrangement and the presence of the dimethylbutyl group.
特性
分子式 |
C11H22FNO4S |
|---|---|
分子量 |
283.36 g/mol |
IUPAC名 |
tert-butyl N-(4-fluorosulfonyl-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H22FNO4S/c1-10(2,3)17-9(14)13-8-11(4,5)6-7-18(12,15)16/h6-8H2,1-5H3,(H,13,14) |
InChIキー |
IERIAIRURCWWAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)


